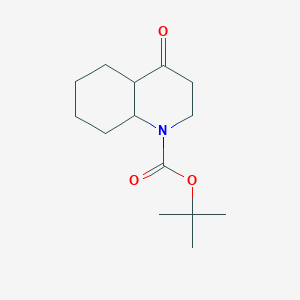
tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate
Vue d'ensemble
Description
This typically includes the compound’s systematic name, other names or synonyms it might be known by, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This involves a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthetic Studies on Marine Drugs : Research involving the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products, has been conducted. This compound is synthesized via a series of reactions involving 4-tert-butylphenol, indicating a potential application in structural-activity relationship studies for antitumor antibiotics (Li et al., 2013).
Chemical Transformations and Reactions
- Synthesis and Chemical Transformations : tert-Butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate has been synthesized and studied for its reactions with various reagents, showcasing the versatility of tert-butyl derivatives in chemical synthesis (Moskalenko & Boev, 2014).
- Tert-Butoxycarbonylation Reagent : 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is utilized as a tert-butoxycarbonylation reagent for various substrates, indicating its role in chemical synthesis and modification (Saito et al., 2006).
Medicinal Chemistry and Drug Development
- Antimalarial Drug Development : N-tert-Butyl isoquine, a derivative of tert-butyl isoquinoline, has been developed as a potent antimalarial drug, highlighting the importance of tert-butyl isoquinoline derivatives in the pharmaceutical industry (O’Neill et al., 2009).
Novel Synthetic Approaches
- Metal-free Synthesis : The synthesis of quinoxaline-3-carboxylates using tert-butyl derivatives demonstrates a metal-free approach in organic synthesis, expanding the scope of tert-butyl isoquinoline in green chemistry (Xie et al., 2019).
- Diastereoselective Synthesis : The synthesis of tetrahydroisoquinolines by diastereoselective alkylation of phenylalanine-derived precursors, where tert-butyl derivatives play a crucial role, highlights innovative methods in asymmetric synthesis (Huber & Seebach, 1987).
Safety And Hazards
This involves looking at the compound’s safety data, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This involves looking at current research on the compound and identifying potential areas for future study.
Please note that not all compounds will have information available in all these areas, especially if they are not widely studied. For a specific analysis of “tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate”, I would recommend consulting a chemistry database or a chemist.
Propriétés
IUPAC Name |
tert-butyl 4-oxo-2,3,4a,5,6,7,8,8a-octahydroquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-8-12(16)10-6-4-5-7-11(10)15/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRIMFOLJSEQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146640 | |
| Record name | 1(2H)-Quinolinecarboxylic acid, octahydro-4-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate | |
CAS RN |
1287218-20-5 | |
| Record name | 1(2H)-Quinolinecarboxylic acid, octahydro-4-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Quinolinecarboxylic acid, octahydro-4-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394372.png)
![5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394373.png)
![N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394374.png)
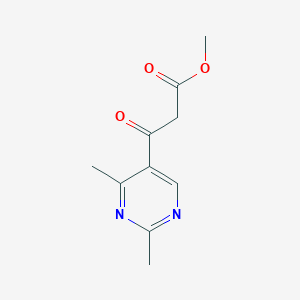

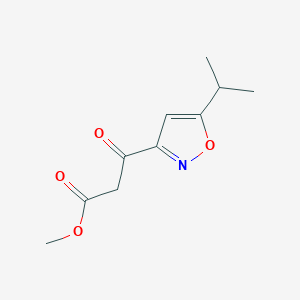
![[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate](/img/structure/B1394385.png)
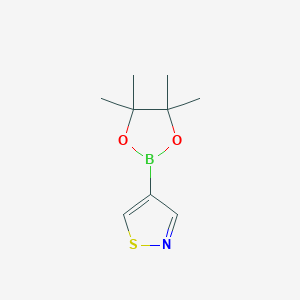
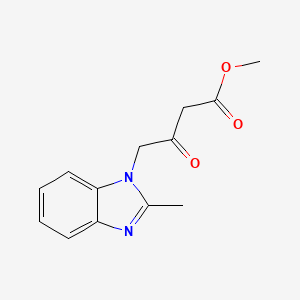

![3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester](/img/structure/B1394392.png)
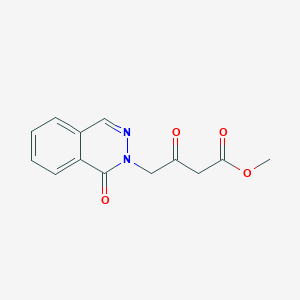
![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1394394.png)
![[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1394395.png)